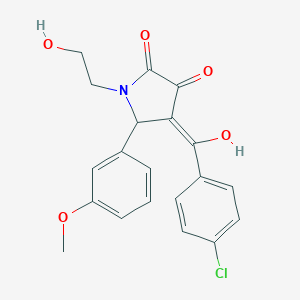
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a synthetic organic compound that belongs to the class of pyrrolone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, this compound has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent biological activity. It has been shown to exhibit a wide range of effects, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for research on 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to exhibit potent inhibitory activity against acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Another area of interest is its potential applications in the treatment of cancer. This compound has been shown to exhibit anti-tumor activity, and further research may help to elucidate its mechanism of action and identify potential therapeutic targets. Finally, future research may also focus on developing more efficient synthesis methods for this compound, which may increase its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation reaction of 4-chlorobenzoyl chloride with 3-methoxyphenylacetic acid, followed by the addition of ethylene glycol and sodium hydroxide. The resulting product is then subjected to cyclization with the help of acetic anhydride and sulfuric acid. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to exhibit potent inhibitory activity against a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Propriétés
Formule moléculaire |
C20H18ClNO5 |
|---|---|
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18ClNO5/c1-27-15-4-2-3-13(11-15)17-16(19(25)20(26)22(17)9-10-23)18(24)12-5-7-14(21)8-6-12/h2-8,11,17,23-24H,9-10H2,1H3/b18-16- |
Clé InChI |
OLQQNAZUXJJDEL-VLGSPTGOSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
SMILES canonique |
COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)


![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)
![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)

![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
